molecular formula C7H10IN3O2 B7888079 ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate CAS No. 1354704-37-2

ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate

Cat. No.: B7888079
CAS No.: 1354704-37-2
M. Wt: 295.08 g/mol
InChI Key: XBKKXVPTKNJGDV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 3-position and an iodine atom at the 4-position of the pyrazole ring, with an ethyl ester group attached to the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by iodination and subsequent amination to introduce the iodine and amino groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The amino and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, facilitating binding to enzymes or receptors. This can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate
  • Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate
  • Ethyl 2-(3-amino-4-fluoro-1H-pyrazol-1-yl)acetate

Uniqueness

Ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The iodine atom’s larger size and higher polarizability compared to other halogens can lead to distinct interactions and properties .

Properties

IUPAC Name

ethyl 2-(3-amino-4-iodopyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10IN3O2/c1-2-13-6(12)4-11-3-5(8)7(9)10-11/h3H,2,4H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKKXVPTKNJGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701206430
Record name 1H-Pyrazole-1-acetic acid, 3-amino-4-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354704-37-2
Record name 1H-Pyrazole-1-acetic acid, 3-amino-4-iodo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354704-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-acetic acid, 3-amino-4-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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